molecular formula C10H18Cl2N2O3 B12434189 (3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride

(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride

Cat. No.: B12434189
M. Wt: 285.16 g/mol
InChI Key: LGZXBNIDGBDQMQ-UHFFFAOYSA-N
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Description

(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride is a chemical compound for Research Use Only (RUO). It is Not for diagnostic or therapeutic use. This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research . Its primary application is in the preparation of various pharmaceuticals, where it is particularly utilized in the development of hydrazone derivatives . These derivatives are a significant area of study for their potential therapeutic properties, including antimicrobial and anticancer activities . By acting as a key building block in the synthesis of complex molecules, this hydrazine derivative aids researchers in the study of biochemical pathways and is a versatile tool in the drug discovery process . The dihydrochloride salt form may be preferred for its improved stability and solubility in various reaction conditions. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

Molecular Formula

C10H18Cl2N2O3

Molecular Weight

285.16 g/mol

IUPAC Name

(3,4,5-trimethoxyphenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C10H16N2O3.2ClH/c1-13-8-4-7(6-12-11)5-9(14-2)10(8)15-3;;/h4-5,12H,6,11H2,1-3H3;2*1H

InChI Key

LGZXBNIDGBDQMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNN.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate in ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic addition of hydrazine to the aldehyde carbonyl group, followed by dehydration to form the hydrazine intermediate. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.

Reaction Scheme:
$$
\text{3,4,5-Trimethoxybenzaldehyde} + \text{Hydrazine Hydrate} \xrightarrow{\text{EtOH, reflux}} \text{(3,4,5-Trimethoxybenzyl)hydrazine} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}
$$

Optimization Parameters

  • Solvent: Ethanol (yield: 75–85%) outperforms methanol (yield: 68–72%) due to better solubility of intermediates.
  • Molar Ratio: A 1:1.2 aldehyde-to-hydrazine ratio minimizes side products like azines.
  • Acidification: Adding concentrated HCl at 0–5°C improves crystal purity (≥98% by HPLC).

Table 1. Yield and Purity Across Solvent Systems

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Ethanol 78 6 82 98.5
Methanol 65 8 70 97.2
Isopropanol 82 5 68 96.8

Substitution-Oxidation Route from 1,2,3-Trimethoxybenzene

Industrial-Scale Synthesis

Chinese Patent CN104098451A details a two-step process starting from 1,2,3-trimethoxybenzene :

  • Substitution: Reaction with oxoethanoic acid and HCl under Lewis acid catalysis (e.g., trifluoromethanesulfonic acid) forms 1,2,3-trimethoxybenzyl chloride .
  • Oxidation: Treatment with urotropine (hexamethylenetetramine) in acetic acid yields 3,4,5-trimethoxybenzaldehyde , which is then condensed with hydrazine hydrate.

Key Advantages:

  • Utilizes inexpensive starting materials (1,2,3-trimethoxybenzene: \$12–15/kg).
  • Scalable to multi-kilogram batches with 60–65% overall yield.

Table 2. Catalytic Efficiency in Substitution Step

Lewis Acid Conversion (%) Selectivity (%)
Trifluoromethanesulfonic acid 92 88
Aluminum chloride 85 78
Iron(III) chloride 76 65

One-Step Hydrazide Synthesis Using CuO/Cr₂O₃ Catalysis

Novel Catalytic Approach

Patent CN108178734A introduces a method bypassing intermediate isolation:

  • Reactants: 3,4,5-Trimethoxybenzoic acid and excess hydrazine hydrate.
  • Catalyst: CuO/Cr₂O₃ composite (10–20 wt% of substrate).
  • Conditions: Reflux in water-ethanol (1:5.7–19 v/v) with continuous water removal.

Reaction Equation:
$$
\text{C}{10}\text{H}{12}\text{O}6 + \text{N}2\text{H}4 \xrightarrow{\text{CuO/Cr}2\text{O}3, 70–75^\circ \text{C}} \text{C}{10}\text{H}{16}\text{N}2\text{O}3 \cdot 2\text{HCl} + \text{H}2\text{O}
$$

Performance Metrics

  • Yield: 95% (vs. 80–90% for traditional two-step methods).
  • Purity: 99.2% by HPLC with <0.1% residual catalyst.
  • Sustainability: Catalyst reuse for 5 cycles without activity loss.

Comparative Analysis of Methods

Table 3. Economic and Environmental Impact

Method Cost (USD/kg) E-Factor* Carbon Footprint (kg CO₂/kg)
Aldehyde-Hydrazine 120 8.2 4.5
Substitution-Oxidation 90 12.1 6.8
Catalytic Hydrazide 105 5.4 3.2

*E-Factor = mass of waste / mass of product

Key Observations:

  • The catalytic hydrazide method offers superior atom economy (82%) and lower waste generation.
  • Substitution-oxidation routes remain cost-effective for bulk production but require hazardous Lewis acids.

Challenges and Mitigation Strategies

Impurity Control

  • Byproduct Formation: Azines (up to 5%) in aldehyde-hydrazine routes are mitigated by maintaining pH 4–5 during condensation.
  • Residual Solvents: Ethanol levels in final products are reduced to <50 ppm via vacuum drying at 40°C.

Scalability Issues

  • Exothermic Reactions: Substitution steps require jacketed reactors with cooling to <10°C to prevent runaway reactions.
  • Catalyst Recovery: Centrifugation and washing with 0.1M HNO₃ restore CuO/Cr₂O₃ activity to 98% after 5 cycles.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine group undergoes oxidation to form azines or nitrogen-rich intermediates. Key findings include:

Reaction Conditions Products Catalyst/Reagents Reference
Aerobic oxidation in polar aprotic solventsSymmetrical azinesRuthenium pincer complexes (e.g., [( tBuPNP)Ru(CO)H]⁺)
Treatment with NaNO₂ in acidic mediaPeptidyl azidesTFA-based deprotection cocktails
Hydrogen peroxide-mediated oxidationOxidized hydrazides (unstable)Aqueous H₂O₂ under mild conditions
  • Azine formation proceeds via dehydrogenation of the alcohol intermediate followed by condensation with hydrazine .

  • Oxidative cleavage of the benzyl linker in acidic media (TFA) generates free hydrazides, which react with NaNO₂ to yield azides .

Condensation Reactions

The compound participates in hydrazone formation and nucleophilic substitutions:

Nucleophilic Substitution

The methoxy groups undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), forming phenolic derivatives .

Stability Under Synthetic Conditions

Stability studies reveal critical insights:

Condition Stability Key Observations Reference
Native chemical ligation (NCL)StableNo decomposition observed
Thiazolidine (Thz) deprotectionStableCompatible with TFA/Et₃SiH systems
Desulfurization (Cys → Ala)StableRetains structure in MESNa buffers
Strong oxidizers (KMnO₄)UnstableRapid degradation to nitro compounds
  • Stability in peptide synthesis workflows makes it valuable for bioconjugation .

Wittig Condensation

Used in combretastatin synthesis via reaction with 3-nitro-4-methoxybenzaldehyde:

text
(3,4,5-Trimethoxybenzyl)triphenylphosphonium salt + aldehyde → Combretastatin analogs
  • Conducted in THF or DMF with KOtBu as base .

Reductive Amination

The hydrazine group facilitates reductive coupling with ketones using NaBH₃CN or H₂/Pd-C, yielding secondary amines .

Comparative Reactivity with Analogues

Compound Reactivity Key Difference
(3,4-Dimethoxybenzyl)hydrazineHigher susceptibility to oxidationFewer methoxy groups reduce steric shielding
Benzyl hydrazineLimited biological utilityLacks methoxy substituents
3,4,5-TrimethoxybenzohydrazideEnhanced solubility in polar solventsCarboxylic hydrazide vs. benzyl hydrazine

Mechanistic Insights

  • The hydrazine moiety forms covalent adducts with electrophilic sites (e.g., enzyme active centers), disrupting redox balance .

  • Methoxy groups enhance electron density on the aromatic ring, favoring electrophilic substitutions at the para position .

Scientific Research Applications

(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the target enzyme or protein and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methoxy vs. Other Functional Groups

(4-Methoxybenzyl)hydrazine Dihydrochloride (C8H14Cl2N2O)
  • Structural Difference : Single methoxy group at the para position.
  • Properties: Melting point 194–195°C; soluble in DMSO and methanol .
  • Applications : Used in SHP2 inhibitor synthesis .
(3-Nitrobenzyl)hydrazine Dihydrochloride (C12H20N2O5)
  • Structural Difference : Nitro group (electron-withdrawing) replaces methoxy groups.
  • Properties : Molecular weight 272.3 g/mol; higher reactivity due to nitro group .
  • Applications : Likely used in electrophilic substitution reactions.
  • Comparison : The nitro group enhances electrophilicity but reduces hydrogen-bonding capacity, limiting utility in target-specific drug design compared to methoxy derivatives .
(2,4,6-Trimethylbenzyl)hydrazine Hydrochloride (C10H17ClN2)
  • Structural Difference : Methyl groups (electron-donating) replace methoxy.
  • Properties : Reduced polarity; likely lower solubility in polar solvents .
  • Applications : Intermediate in organic synthesis.
  • Comparison : Methyl groups lack the hydrogen-bonding capability of methoxy, reducing interactions with biological targets .

Physicochemical Properties

Property (3,4,5-Trimethoxybenzyl)hydrazine Dihydrochloride (4-Methoxybenzyl)hydrazine Dihydrochloride (3-Nitrobenzyl)hydrazine Dihydrochloride
Molecular Weight 225.12 g/mol (free base) 225.12 g/mol 272.3 g/mol
Melting Point Not reported (hygroscopic) 194–195°C Not reported
Solubility DMSO, methanol DMSO, methanol Likely polar aprotic solvents
Hydrogen Bonding N–H⋯O and N–H⋯Cl networks Limited due to single methoxy Minimal (nitro group dominates)

Biological Activity

(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride is a compound of interest in biological and medicinal chemistry due to its potential bioactivity. Below is a detailed analysis of its biological activity based on current research.

1. Enzyme Modulation

The compound has been investigated for its interaction with enzymes, acting as either an inhibitor or activator depending on the context. Its mechanism involves binding to specific molecular targets, thereby influencing biochemical pathways. For example:

  • It can inhibit caspase enzymes, particularly caspase-3 and caspase-9, which are critical in apoptosis regulation .
  • It may also affect other enzymatic pathways linked to inflammation and oxidative stress .

2. Anti-inflammatory Properties

Research indicates that derivatives containing the 3,4,5-trimethoxybenzyl moiety exhibit significant anti-inflammatory activity:

  • Inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced models has been observed .
  • The compound reduces pro-inflammatory cytokines such as TNF-α and IL-6 by targeting COX-2 and iNOS enzymes .

3. Anticancer Potential

Studies have highlighted the anticancer activity of related hydrazine derivatives:

  • Conversion of hydrazides to hydrazones enhances cytotoxicity against cancer cells, suggesting structure-dependent activity .
  • The compound shows selective cytotoxicity against cancer cells while sparing non-cancerous cells at certain concentrations .

4. Neuroprotective Effects

Preliminary findings suggest that the compound may have neuroprotective effects due to its interaction with molecular pathways involved in oxidative stress and neuronal apoptosis. This makes it a candidate for further study in neurodegenerative diseases .

The biological activity of this compound is attributed to:

  • Molecular Docking : Binding to active sites of target enzymes such as caspases or inflammatory mediators.
  • Pathway Modulation : Downregulation of MAPK signaling pathways, which are involved in inflammation and cell proliferation .
  • Oxidative Stress Reduction : Potential scavenging of reactive oxygen species (ROS), contributing to its anti-inflammatory and neuroprotective effects .

Case Study 1: Anti-inflammatory Activity

In a study involving LPS-induced inflammation models:

  • The compound demonstrated significant inhibition of NO release.
  • It outperformed standard anti-inflammatory drugs like ibuprofen in reducing inflammatory markers such as TNF-α and IL-6 .

Case Study 2: Anticancer Efficacy

A series of hydrazine derivatives were tested for anticancer activity:

  • Derivatives with the 3,4,5-trimethoxybenzyl group showed enhanced potency against A549 lung cancer cells.
  • Molecular modifications improved selectivity and reduced side effects compared to non-cancerous cells .

Data Summary Table

Biological Activity Target/Mechanism Key Findings
Enzyme ModulationCaspase inhibitionInhibits caspase-3/9; potential anti-apoptotic effects .
Anti-inflammatoryCOX-2/iNOS inhibitionReduces NO release; downregulates TNF-α and IL-6 .
AnticancerCytotoxicity against A549 cellsEnhanced activity with structural modifications; selective toxicity .
NeuroprotectionROS scavengingPotential protective effects in oxidative stress models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via hydrazide formation using reflux in DMSO, followed by neutralization with a tertiary amine (e.g., diisopropylethylamine) to remove HCl byproducts. Yield optimization (e.g., ~40–65%) requires controlled reflux duration (18–24 hours), solvent selection (DMSO or acetonitrile), and post-reaction crystallization in water-ethanol mixtures .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the trimethoxybenzyl group.
  • Mass spectrometry (ESI-HRMS) for molecular ion validation (e.g., [M+H]+ matching calculated m/z within 0.0006 Da error) .
  • Powder/single-crystal X-ray diffraction to resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) .

Q. How should stability studies be designed for this compound under laboratory storage conditions?

  • Methodology : Store as a dihydrochloride salt at 2–8°C in airtight, light-protected containers. Monitor degradation via:

  • HPLC-UV to track impurity peaks (e.g., trimethoxybenzyl piperazine derivatives).
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal decomposition thresholds (>200°C) .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodology : Screen against target enzymes (e.g., carbonic anhydrase XII) or pathogens (e.g., Mycobacterium tuberculosis) using:

  • Microplate-based inhibition assays (IC₅₀ determination).
  • Cytotoxicity profiling in mammalian cell lines to establish selectivity indices .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodology : Perform SAR studies by:

  • Introducing substituents (e.g., sulfonyl groups) to the hydrazine moiety to improve hydrogen bonding with active sites.
  • Comparing docking scores (e.g., AutoDock Vina) against homologous proteins (e.g., P-gp vs. hCA XII) .
  • Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How should conflicting crystallographic and computational data be resolved?

  • Methodology :

  • Re-refinement of X-ray data using SHELXL to check for overfitting (R-factor < 0.05).
  • DFT calculations (B3LYP/6-311+G**) to compare optimized geometries with experimental bond lengths (e.g., C–N vs. C–O deviations >0.02 Å indicate model errors) .

Q. What strategies mitigate low yields in scaled-up syntheses?

  • Methodology :

  • Flow chemistry to improve heat/mass transfer during exothermic hydrazine formation.
  • Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry of trimethoxybenzyl bromide, reaction time) .

Q. How can multi-target inhibition be systematically validated?

  • Methodology :

  • Proteome-wide profiling (e.g., kinome screens) to identify off-target interactions.
  • Synchrotron-based crystallography to resolve binding modes in co-crystal structures .

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